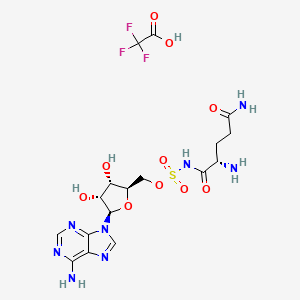

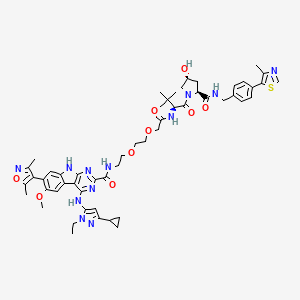

Gln-AMS TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

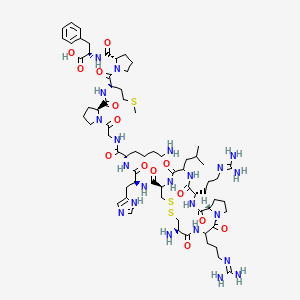

Gln-AMS (TFA): Il inhibe spécifiquement la glutaminyl-ARNt synthétase avec une valeur de Ki de 1,32 µM . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à inhiber la croissance bactérienne en ciblant la machinerie de synthèse des protéines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La synthèse du Gln-AMS (TFA) implique plusieurs étapes, notamment la protection des groupes fonctionnels, les réactions de couplage et les étapes de déprotection. Les étapes clés comprennent :

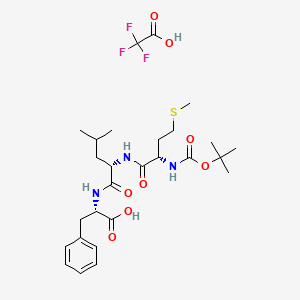

Protection du groupe amine : Le groupe amine est protégé à l'aide d'un groupe protecteur approprié tel que Boc (tert-butyloxycarbonyle).

Réaction de couplage : L'amine protégée est ensuite couplée à un fragment adénylate à l'aide d'un réactif de couplage comme l'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).

Déprotection : Le groupe protecteur est éliminé à l'aide d'un acide tel que l'acide trifluoroacétique pour obtenir le produit final.

Méthodes de production industrielle : : La production industrielle de Gln-AMS (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. L'utilisation d'équipements de synthèse automatisés et de méthodes de criblage à haut débit garantit une production efficace .

Analyse Des Réactions Chimiques

Types de réactions : : Le Gln-AMS (TFA) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'hydrolyse en conditions acides ou basiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou l'eau.

Réactions d'hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou des conditions basiques (par exemple, l'hydroxyde de sodium) sont utilisées pour hydrolyser le composé.

Produits principaux : : Les principaux produits formés à partir de ces réactions comprennent les dérivés substitués correspondants ou les fragments hydrolysés du Gln-AMS (TFA) .

Applications de la recherche scientifique

Chimie : : Le Gln-AMS (TFA) est utilisé comme composé d'outil pour étudier l'inhibition des aminoacyl-ARNt synthétases. Il aide à comprendre le mécanisme de l'enzyme et à développer de nouveaux inhibiteurs .

Biologie : : En recherche biologique, le Gln-AMS (TFA) est utilisé pour étudier la synthèse des protéines et sa régulation. Il est également utilisé pour étudier le rôle de la glutaminyl-ARNt synthétase dans divers processus cellulaires .

Médecine : Sa capacité à inhiber la synthèse des protéines bactériennes en fait un candidat prometteur pour le développement de médicaments .

Industrie : : Dans le secteur industriel, le Gln-AMS (TFA) est utilisé dans la production de réactifs de recherche et comme composé de référence dans les processus de contrôle qualité .

Mécanisme d'action

Le Gln-AMS (TFA) exerce ses effets en inhibant la glutaminyl-ARNt synthétase, une enzyme responsable de la fixation de la glutamine à son ARNt correspondant. Cette inhibition empêche la formation de glutaminyl-ARNt, bloquant ainsi la synthèse des protéines chez les bactéries. Le composé se lie au site actif de l'enzyme, imitant le substrat naturel et empêchant son bon fonctionnement .

Applications De Recherche Scientifique

Chemistry: : Gln-AMS (TFA) is used as a tool compound to study the inhibition of aminoacyl-tRNA synthetases. It helps in understanding the enzyme’s mechanism and developing new inhibitors .

Biology: : In biological research, Gln-AMS (TFA) is used to study protein synthesis and its regulation. It is also used to investigate the role of glutaminyl-tRNA synthetase in various cellular processes .

Medicine: Its ability to inhibit bacterial protein synthesis makes it a promising candidate for drug development .

Industry: : In the industrial sector, Gln-AMS (TFA) is used in the production of research reagents and as a reference compound in quality control processes .

Mécanisme D'action

Gln-AMS (TFA) exerts its effects by inhibiting glutaminyl-tRNA synthetase, an enzyme responsible for attaching glutamine to its corresponding tRNA. This inhibition prevents the formation of glutaminyl-tRNA, thereby blocking protein synthesis in bacteria. The compound binds to the active site of the enzyme, mimicking the natural substrate and preventing its proper function .

Comparaison Avec Des Composés Similaires

Composés similaires

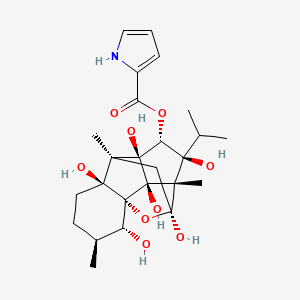

Myricétine 3-O-α-L-arabinopyranoside : Un autre inhibiteur des aminoacyl-ARNt synthétases avec une spécificité de cible différente.

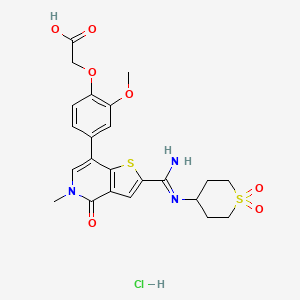

Gépotidacine : Un nouvel agent antibactérien ciblant la gyrase de l'ADN bactérien et la topoisomérase IV.

Amycolatopsine A : Un composé antibactérien avec un mécanisme d'action différent.

Unicité : : Le Gln-AMS (TFA) est unique en son genre par son inhibition spécifique de la glutaminyl-ARNt synthétase, ce qui en fait un outil précieux pour étudier cette enzyme et développer de nouveaux agents antibactériens. Sa haute spécificité et sa puissance le distinguent des autres inhibiteurs des aminoacyl-ARNt synthétases .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N8O8S.C2HF3O2/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23;3-2(4,5)1(6)7/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20);(H,6,7)/t6-,7+,10+,11+,15+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKPSIJRHFDWMM-RVUKTNCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N8O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,12R,15S,18S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B8075247.png)

![4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B8075299.png)

![4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride](/img/structure/B8075322.png)